
Bixafen
Overview
Description
Bixafen is a pyrazolecarboxamide fungicide developed by Bayer CropScience. It is primarily used in agriculture to control stem and leaf diseases in cereals such as wheat, rye, triticale, barley, and oats . This compound is known for its effectiveness against strobilurin-resistant septoria and other fungal diseases . It has a low aqueous solubility and is not volatile, making it environmentally persistent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bixafen can be synthesized using various methods, with one of the prominent methods being the Suzuki coupling reaction. This method involves the reaction of fluoroanilines with substituted boronic acids in the presence of a palladium catalyst to obtain a 2-aminobiphenyl intermediate. This intermediate is then reacted with 1-methyl-3-difluoromethyl-4-pyrazole formyl chloride to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves the Suzuki coupling reaction due to its simplicity, economy, environmental protection, safety, and high efficiency . Another method involves treating crude this compound with an organic solvent to obtain a substantially color-free product .
Chemical Reactions Analysis
Types of Reactions: Bixafen undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Toxicological Studies
1. Developmental and Cardiovascular Toxicity
Research has highlighted significant developmental and cardiovascular toxicity associated with bixafen. In studies using zebrafish as a model organism, exposure to this compound resulted in increased mortality rates and developmental abnormalities such as microcephaly and cardiovascular defects. Specifically, affected zebrafish exhibited dilated cardiac chambers and impaired vascular function, indicating that this compound poses risks to aquatic life due to its resistance to degradation in the environment .
2. Neurodevelopmental Impact
This compound has also been shown to affect neurodevelopment. Studies revealed that exposure led to defects in motor neuron axon outgrowth and branching in zebrafish embryos. These findings suggest that this compound may have neurotoxic effects that could impact vertebrate development .
Environmental Impact
1. Soil Toxicity
The long-term use of this compound in agricultural settings raises concerns about its impact on soil ecosystems. Research indicated that this compound could adversely affect natural earthworm populations after repeated applications over several years. The implications of such toxicity on soil health and biodiversity are significant, warranting careful management practices .
2. Ecotoxicological Assessments
Ecotoxicological studies have assessed the risks associated with this compound's application on non-target species, including honeybees and aquatic organisms. For instance, exposure to this compound altered gene expression related to detoxification and immunity in honeybees, raising alarms about its potential effects on pollinator health .
Case Studies
Several case studies illustrate the practical applications of this compound in agriculture:
1. Sclerotinia Management
A series of case studies conducted by FarmLink Research demonstrated the effectiveness of this compound in managing Sclerotinia sclerotiorum across different crop varieties and growth stages. The studies highlighted variations in application methods and timings, showcasing this compound's versatility in disease control under diverse agricultural conditions .
2. Comparative Efficacy Studies
Comparative studies involving this compound alongside other fungicides like prothioconazole and trifloxystrobin revealed that while all treatments induced changes in gene expression among honeybees, this compound exhibited the most pronounced effects. This underscores the need for integrated pest management strategies that consider both efficacy and ecological impacts .
Summary of Findings
Mechanism of Action
Bixafen functions as a succinate dehydrogenase inhibitor (SDHI). It inhibits the enzyme succinate dehydrogenase, which is a part of the mitochondrial respiratory complex II. This inhibition disrupts the fungal cell’s energy production, leading to its death . The molecular targets include the succinate dehydrogenase enzyme, and the pathways involved are related to mitochondrial respiration and energy production .
Comparison with Similar Compounds
Bixafen is part of a class of fungicides known as succinate dehydrogenase inhibitors. Similar compounds include:
Boscalid: Another SDHI fungicide used to control a wide range of fungal diseases in crops.
Fluxapyroxad: Known for its high antifungal activity and used in various agricultural applications.
Isoflucypram: A newer SDHI fungicide with a unique chemical structure that enhances its effectiveness.
Uniqueness of this compound: this compound stands out due to its high activity and excellent persistence, making it one of the most effective fungicides on the market . Its ability to control strobilurin-resistant septoria and other resistant fungal strains further highlights its uniqueness .
Biological Activity
Bixafen is a novel fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, primarily used in agricultural settings to control various fungal pathogens. Its biological activity has been the subject of extensive research, revealing significant effects on cellular metabolism, neurodevelopment, and overall toxicity in various organisms.
This compound functions by inhibiting succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to increased production of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. Research indicates that this compound exhibits a more pronounced effect on mitochondrial superoxide production compared to other SDHIs like Boscalid, particularly in hepatocyte cell lines such as HepG2 .
Key Research Findings
-
Cellular Metabolism and Toxicity :
- In a study involving human cell lines, this compound exposure resulted in a significant decrease in the oxygen consumption rate (OCR), with reductions of up to 76% in HepG2 cells after just 2 hours of exposure at 1 µM concentration. This was accompanied by a marked increase in mitochondrial superoxide levels, suggesting that this compound induces oxidative stress and potential apoptotic pathways .
- The study also noted that while HepG2 cells showed dramatic increases in superoxide levels (12-fold), peripheral blood mononuclear cells (PBMCs) did not exhibit significant changes, indicating cell-type specificity in response to this compound exposure .
-
Neurodevelopmental Effects :
- This compound has been shown to cause neurodevelopmental defects in vertebrate models, particularly zebrafish embryos. At low concentrations, it resulted in microcephaly and defects in motor neuron axon outgrowth. These findings highlight the compound's neurotoxic potential during critical developmental stages .
- The study demonstrated that even sublethal doses could lead to significant morphological changes, underscoring the sensitivity of the central nervous system to this compound exposure .
- Ecotoxicological Impact :
Table 1: Effects of this compound on Oxygen Consumption Rate (OCR)
Cell Line | Concentration (µM) | OCR Reduction (%) |
---|---|---|
HepG2 | 1 | 76 |
PBMCs | 1 | 83 |
BJ-fibroblasts | 1 | 36 |
Table 2: Neurodevelopmental Defects Induced by this compound
Concentration (µM) | Observed Defects |
---|---|
0.5 | Curved tail, body shortening |
LOAEL | Microcephaly, absence of photoreceptors |
LC50 | Major malformations including eye defects |
Case Studies
- Case Study 1 : A laboratory study assessed the effects of this compound on zebrafish embryos, revealing that exposure at concentrations as low as the lowest-observed-adverse-effect-level (LOAEL) led to significant developmental defects including microcephaly and spinal cord abnormalities. This study utilized live imaging techniques to monitor real-time changes during embryonic development .
- Case Study 2 : An investigation into the metabolic effects of this compound on human cell lines demonstrated a clear link between SDH inhibition and increased oxidative stress markers. The research highlighted the differential responses among various cell types, emphasizing the need for targeted risk assessments based on specific cellular contexts .
Q & A
Basic Research Questions
Q. How should I design experiments to evaluate Bixafen’s efficacy against fungal pathogens while ensuring reproducibility?
- Methodological Answer :
- Step 1 : Define clear objectives (e.g., inhibition efficiency, resistance mechanisms) aligned with existing literature gaps. Use primary and secondary data collection methods, such as in vitro antifungal assays and spectroscopic characterization of this compound-protein interactions .
- Step 2 : Standardize protocols for compound preparation. For example, dissolve this compound in DMSO at a concentration ≤1% (v/v) to avoid solvent toxicity, and include control groups (e.g., untreated fungal cultures, solvent-only controls) .
- Step 3 : Document all experimental conditions (e.g., temperature, pH, incubation time) in the "Experimental" section, adhering to journal guidelines for clarity and reproducibility .
- Data Table Example :
Study | Target Pathogen | EC₅₀ (µg/mL) | Method | Reference |
---|---|---|---|---|
A | Zymoseptoria tritici | 0.12 | Microdilution assay | |
B | Botrytis cinerea | 0.45 | Spore germination test |
Q. What strategies are effective for formulating hypotheses about this compound’s mode of action?
- Methodological Answer :
- Use deductive reasoning based on structural analogs (e.g., SDHI fungicides) and existing mechanistic studies. For example: "Because this compound shares a carboxamide moiety with other SDH inhibitors, it is expected to bind to mitochondrial Complex II, disrupting fungal energy production" .
- Validate hypotheses through iterative testing, such as competitive binding assays or gene knockout studies targeting sdhB in fungal pathogens .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different studies?
- Methodological Answer :
- Step 1 : Conduct meta-analysis of existing data to identify variables causing discrepancies (e.g., pathogen strains, application methods). Use statistical tools like ANOVA to assess significance of environmental factors (e.g., humidity, temperature) .
- Step 2 : Perform dose-response curve comparisons under standardized conditions. For instance, recalibrate EC₅₀ values using harmonized protocols from the Beilstein Journal of Organic Chemistry .
- Step 3 : Publish negative results and methodological limitations transparently to refine future experimental designs .
Q. What advanced analytical methods are recommended for studying this compound’s degradation pathways in soil?
- Methodological Answer :
- Step 1 : Use LC-MS/MS or HRMS to identify metabolites, ensuring instrument calibration with reference standards .
- Step 2 : Pair with isotopic labeling (e.g., ¹⁴C-Bixafen) to trace degradation intermediates and quantify mineralization rates .
- Step 3 : Integrate computational models (e.g., QSAR) to predict environmental persistence and non-target organism toxicity .
Q. How can I synthesize this compound’s research findings with broader agrochemical sustainability goals?
- Methodological Answer :
- Step 1 : Conduct life-cycle assessments (LCAs) to evaluate this compound’s environmental footprint, including synthesis routes (e.g., solvent waste) and field application impacts .
- Step 2 : Collaborate with interdisciplinary teams (e.g., ecotoxicologists, policy experts) to design integrated pest management (IPM) strategies that reduce reliance on single-site inhibitors .
Q. Key Methodological Guidelines
- Literature Review : Prioritize peer-reviewed studies indexed in SciFinder or Web of Science. Use this compound’s CAS No. 581809-46-3 for precise searches .
- Data Presentation : Use line graphs for time-dependent efficacy studies and heatmaps for cross-species sensitivity comparisons .
- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Properties
IUPAC Name |
N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F3N3O/c1-26-8-12(16(25-26)17(22)23)18(27)24-15-5-3-10(21)7-11(15)9-2-4-13(19)14(20)6-9/h2-8,17H,1H3,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLMOOXUCMHBMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=C(C=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058134 | |
Record name | Bixafen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581809-46-3 | |
Record name | Bixafen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581809-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bixafen [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581809463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bixafen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bixafen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIXAFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28XK2L8M3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.